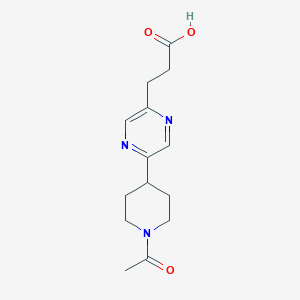

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBKLKSVDLFHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic Acid

- Molecular Formula : C₁₂H₁₇N₃O₄S

- Molecular Weight : 299.35 g/mol

- Key Differences: Substituent: Replaces the acetylpiperidin group with a 1-(methylsulfonyl)pyrrolidin-2-yl moiety. Stereochemistry: The pyrrolidine ring introduces a chiral center, which may influence enantioselective interactions.

- Applications : Discontinued commercial availability (Biosynth) suggests challenges in synthesis or stability .

3-[5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl]propanoic Acid

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- Key Differences: Substituent: Features a 3-methoxy-3-oxopropyl group instead of the acetylpiperidin moiety. Polarity: Reduced steric bulk compared to the piperidine derivative may enhance membrane permeability.

2-Amino-3-[3-[5-(2-Amino-3-hydroxy-3-oxopropyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic Acid

- Molecular Formula : C₁₈H₂₀N₂O₆

- Molecular Weight : 360.36 g/mol

- Key Differences: Core Structure: Aromatic phenyl rings replace the pyrazine core, with multiple hydroxyl and amino groups. Functionality: The presence of dityrosine-like linkages suggests a role in oxidative stress response or protein cross-linking, diverging from the pharmacological focus of the target compound.

Data Table: Comparative Analysis

Biological Activity

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, with the chemical formula C14H19N3O3 and CAS number 1316219-51-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its unique structural features, including a pyrazine ring and a piperidine moiety. These characteristics contribute to its distinct biological properties.

Molecular Characteristics:

- Molecular Weight: 277.32 g/mol

- Density: Approximately 990 kg/m³ .

The biological activity of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulate receptor signaling pathways, which can lead to various therapeutic effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance:

- Enzyme Target: Potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties:

- Activity Spectrum: Effective against certain strains of bacteria and fungi.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits COX enzymes, reducing inflammation | |

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Receptor Modulation | Potential modulation of neurotransmitter receptors |

Case Studies

Several case studies have investigated the biological effects of compounds similar to 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid. These studies provide insights into its potential therapeutic applications.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of piperidine derivatives in animal models. The results indicated that compounds with structural similarities to 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid significantly reduced markers of inflammation in vivo.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrazine derivatives against resistant bacterial strains. The findings demonstrated that the compound exhibited promising activity, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, it is beneficial to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-(1-Acetylpiperidin-4-yl)butanoic acid | Similar piperidine and pyrazine rings | Moderate enzyme inhibition |

| 3-(5-(1-Acetylpiperidin-4-yl)pentanoic acid | Extended carbon chain | Reduced antimicrobial activity |

| 3-(5-(1-Acetylpiperidin-4-yl)hexanoic acid | Further extended carbon chain | Minimal enzyme inhibition |

Q & A

Q. What are the established synthetic routes for 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazine core, followed by functionalization with the acetylpiperidine moiety and propanoic acid group. Key steps include:

- Pyrazine ring construction : Utilizing condensation reactions between diamine precursors and carbonyl compounds under controlled pH and temperature .

- Acetylpiperidine introduction : Employing nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts .

- Propanoic acid attachment : Carboxylic acid activation (e.g., via EDCI/HOBt) and subsequent coupling under inert conditions .

Critical conditions include anhydrous solvents (e.g., DMF or THF), precise temperature control (0–80°C), and catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify impurities .

- Spectroscopy :

- Elemental analysis : Validate C, H, N composition (±0.3% theoretical) .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell viability : MTT assays across cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .

- Solubility and stability : PBS buffer (pH 7.4) and simulated gastric fluid (pH 2.0) to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Reaction path searching : Quantum mechanical calculations (DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .

- Machine learning : Training models on existing pyrazine derivatives to predict optimal catalysts, solvents, and reaction times .

- In silico retrosynthesis : Tools like Chematica to propose novel routes with higher yields or greener solvents .

Q. How should researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities) .

- Off-target profiling : Broad-panel screening (e.g., Eurofins Pharma Profile) to identify unintended interactions .

- Structural analogs : Compare activity trends with derivatives (e.g., 3-(4-methylpiperazin-1-yl)propanoic acid) to isolate critical functional groups .

Q. What strategies are effective for structure-activity relationship (SAR) studies with this compound?

- Fragment-based design : Synthesize truncated analogs (e.g., removing the acetylpiperidine group) to map essential pharmacophores .

- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) of active/inactive analogs to predict bioactivity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs and guide substitutions .

Methodological Notes

- Safety : Follow general lab protocols for handling irritants (e.g., PPE, fume hoods) as outlined in pharmacopeial standards .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.